![molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazine CAS No. 173850-51-6](/img/structure/B62935.png)

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

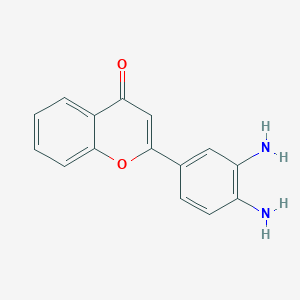

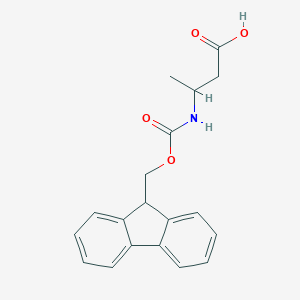

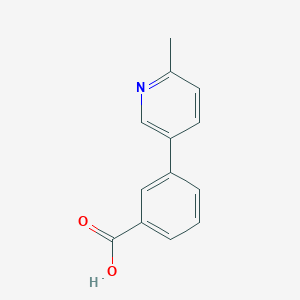

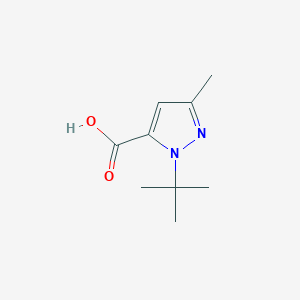

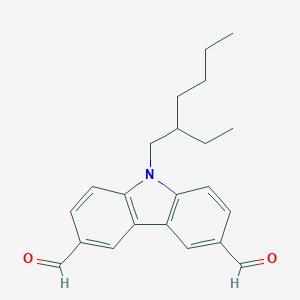

“1-[(5-Methylisoxazol-3-yl)methyl]piperazine” is a compound with the molecular formula C9H15N3O . It has a molecular weight of 181.23 g/mol . The compound is also known by other names such as “5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole” and "Piperazine, 1-[(5-methyl-3-isoxazolyl)methyl]- (9CI)" .

Molecular Structure Analysis

The IUPAC name for this compound is "5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole" . The InChI code is “InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3” and the InChIKey is "PHLMNRYXLHHLJG-UHFFFAOYSA-N" . The Canonical SMILES structure is "CC1=CC(=NO1)CN2CCNCC2" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 181.121512110 g/mol and the monoisotopic mass is also 181.121512110 g/mol . The topological polar surface area is 41.3 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique

Polymorphism and Crystallization Mechanism

The compound “1-[(5-Methylisoxazol-3-yl)methyl]piperazine” has been studied for its polymorphism and crystallization mechanism . Three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Therapeutic Potential

Isoxazole, which is a part of the compound, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Synthesis of Other Compounds

3-Amino-5-methylisoxazole, a related compound, has been used in the synthesis of other compounds, such as naphtho[1,2-e][1,3]oxazines and a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones . These synthesized compounds have shown potential mosquito larvicidal activity .

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor . The inhibition efficiency was evaluated from the measured Icorr values .

Mécanisme D'action

Target of Action

The primary target of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine is the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and is a target for antithrombotic drugs.

Mode of Action

1-[(5-Methylisoxazol-3-yl)methyl]piperazine acts as a P2Y12 inhibitor . By inhibiting the P2Y12 receptor, it prevents the binding of ADP, a platelet activator. This inhibition prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, thereby reducing platelet aggregation and thrombus formation.

Propriétés

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLMNRYXLHHLJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407107 |

Source

|

| Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173850-51-6 |

Source

|

| Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)